molecular formula C6H5ClN4 B6353757 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1824051-49-1

5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Cat. No. B6353757
CAS RN: 1824051-49-1
M. Wt: 168.58 g/mol
InChI Key: XNYSQACNCFMSMQ-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been studied for their potential applications in medicine . They are often synthesized as potential inhibitors for certain enzymes, such as CDK2 .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the reaction of certain precursors in the presence of a catalyst . For example, one method involves the reaction of an ethyl ester derivative with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold can be modified with various functional groups to create a wide range of derivatives .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are typically related to their synthesis. For example, the reaction of an ethyl ester derivative with hydrazine hydrate can produce a pyrazolo[3,4-d]pyrimidine derivative .

Scientific Research Applications

Synthesis and Characterization

5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine and its derivatives are recognized for their role as intermediates in the synthesis of various compounds. Ogurtsov et al. (2021) synthesized a novel compound from this class, highlighting its utility as an intermediate for substances with pharmacological properties (Ogurtsov & Rakitin, 2021). Similarly, Li-feng (2011) synthesized 6-arylsubstituted derivatives, emphasizing the compound's relevance in medicinal chemistry (Li-feng, 2011).

Anticancer Activities

Several derivatives of this compound have demonstrated potential anticancer activities. Jin (2015) synthesized novel thiazolo[3,2-a]pyrimidine derivatives containing the pyrazole group and evaluated their anticancer activities against human prostate cancer PC-3 cells (Jin, 2015). Jose (2017) also reported the synthesis of quadracyclic regioisomers from related compounds, demonstrating significant in vitro antiproliferative activity, surpassing the currently used anticancer agent paclitaxel in some cases (Jose, 2017).

Antimicrobial and Antibacterial Properties

The derivatives of this compound also exhibit antimicrobial and antibacterial activities. He et al. (2020) synthesized two novel water-soluble derivatives and studied their antibacterial activity, indicating the potential of these compounds in the field of antimicrobial research (He et al., 2020).

Future Directions

The future research directions for pyrazolo[3,4-d]pyrimidine derivatives are likely to involve further exploration of their potential applications in medicine, particularly as enzyme inhibitors .

properties

IUPAC Name

5-chloro-2-methylpyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-3-5-4(10-11)2-8-6(7)9-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYSQACNCFMSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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